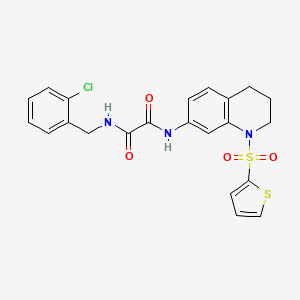

N1-(2-chlorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O4S2/c23-18-7-2-1-5-16(18)14-24-21(27)22(28)25-17-10-9-15-6-3-11-26(19(15)13-17)32(29,30)20-8-4-12-31-20/h1-2,4-5,7-10,12-13H,3,6,11,14H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNSVJYCWFTZJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-chlorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C22H20ClN3O4S2

- Molecular Weight : 490.0 g/mol

- CAS Number : 898448-34-5

Structural Features

The structure includes a chlorobenzyl moiety and a thiophenesulfonyl group, which are indicative of diverse biological activities. The oxalamide functional group may also contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Inhibition Zone (mm) | Relative Inhibition (%) |

|---|---|---|

| 2a | 12 | 37.5 |

| 2b | 21 | 65.6 |

| 2e | 25 | 78.1 |

| Norfloxacin | 32 | - |

The table above summarizes the antimicrobial activity of related compounds, showcasing their potential effectiveness against common pathogens .

Antitumor Activity

Preliminary studies have evaluated the antitumor potential of this compound against various cancer cell lines. For example, derivatives have shown promising results against HepG-2 and A-549 cell lines with IC50 values indicating significant cytotoxicity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 20b | HepG-2 | 4.37 |

| Compound 20b | A-549 | 8.03 |

These findings suggest that the compound may act as a potential antitumor agent .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzyme Activity : The sulfonyl group may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Cell Membrane Disruption : The hydrophobic nature of the chlorobenzyl moiety can facilitate membrane penetration, leading to cell lysis in bacteria or apoptosis in tumor cells.

- Targeting Specific Receptors : The compound may bind to specific receptors on cancer cells or bacteria, inhibiting their growth and proliferation.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various oxalamide derivatives, this compound was shown to possess significant inhibitory effects against both gram-positive and gram-negative bacteria. The study utilized the disc diffusion method for evaluation .

Study on Anticancer Properties

Another research effort focused on the anticancer properties of thiophene-containing oxalamides. The results indicated that compounds with similar structures exhibited substantial cytotoxic effects on HepG-2 and A-549 cell lines, suggesting a promising avenue for further development as anticancer agents .

Comparison with Similar Compounds

N1-(4-methylbenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide ()

- Structural Differences: The N1 substituent is a 4-methylbenzyl group instead of 2-chlorobenzyl. The methyl group is electron-donating, which may reduce electrophilicity compared to the chloro substituent. The tetrahydroquinoline moiety features a thiophene-2-carbonyl group (C=O) at the 1-position rather than a thiophene-2-sulfonyl (SO₂) group. The substitution position on the tetrahydroquinoline is 6-yl vs. 7-yl, which could influence conformational stability.

Molecular Data :

Property Value Molecular Formula C₂₄H₂₃N₃O₃S Molecular Weight 433.5 g/mol SMILES CC1=CC=C(CNC(=O)C(=O)NC2=CC=C3C(=C2)CCCN3C(=O)C2=CC=CS2)C=C1

Modifications to the Tetrahydroquinoline Substituent

N1-(2-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide ()

- Structural Differences: The tetrahydroquinoline substituent is 1-propyl rather than 1-(thiophen-2-ylsulfonyl). The linkage to the oxalamide bridge is via an ethyl spacer (-CH₂CH₂-), increasing flexibility compared to the direct bond in the target compound.

Molecular Data :

Property Value Molecular Formula C₂₃H₂₈ClN₃O₂ Molecular Weight 413.9 g/mol

Core Heterocycle and Functional Group Variations

N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide ()

- Structural Differences: The N1 substituent is 2-cyanophenyl, introducing a strongly electron-withdrawing cyano (-CN) group. The tetrahydroquinoline core is replaced with a dihydroisoquinoline, altering the ring size and electronic properties. A thiophen-2-yl group is attached to the ethyl linker, rather than being part of a sulfonyl substituent.

- Implications: The cyano group enhances polarity, while the isoquinoline core may shift binding preferences toward different biological targets compared to tetrahydroquinoline derivatives.

Structure-Activity Relationship (SAR) Trends

- Electron-Withdrawing vs. Electron-Donating Groups :

The 2-chloro substituent (target compound) may improve metabolic stability compared to the 4-methyl group () due to reduced susceptibility to oxidative metabolism. - Sulfonyl vs.

- Substitution Position on Tetrahydroquinoline: The 7-yl position (target) vs. 6-yl () may influence spatial orientation in binding pockets, as demonstrated in quinoline-based kinase inhibitors .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N1-(2-chlorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide?

- Answer : The synthesis involves three critical steps:

Tetrahydroquinoline core formation : Achieved via a Pictet-Spengler reaction between an aromatic amine and aldehyde/ketone under acidic catalysis .

Sulfonylation : Introduction of the thiophen-2-ylsulfonyl group using thiophene-2-sulfonyl chloride in the presence of a base (e.g., pyridine) .

Oxalamide bridge formation : Reaction of 2-chlorobenzylamine with the sulfonylated tetrahydroquinoline derivative using oxalyl chloride .

Optimization Note: Yield improvements may require temperature control (e.g., 0–5°C during acylation) and inert atmospheres to prevent side reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer : Use a combination of:

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients to assess purity (>95%) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent integration (e.g., thiophene protons at δ 7.2–7.8 ppm, tetrahydroquinoline CH2 groups at δ 2.5–3.5 ppm) .

- UPLC-MS : Verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- Elemental Analysis : Ensure C, H, N, S, and Cl percentages align with theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact the compound’s bioactivity?

- Answer : SAR studies suggest:

- Chlorobenzyl group : Critical for target binding; replacing Cl with electron-withdrawing groups (e.g., NO2) may enhance potency but reduce solubility .

- Thiophene sulfonyl moiety : Removal or substitution (e.g., phenyl sulfonyl) reduces metabolic stability due to altered cytochrome P450 interactions .

- Tetrahydroquinoline ring : Saturation improves conformational rigidity, enhancing selectivity for kinase targets .

Methodology: Synthesize analogs via stepwise substitutions and compare IC50 values in enzyme assays .

Q. What strategies resolve contradictions in reaction yields reported for similar oxalamide derivatives?

- Answer : Discrepancies (e.g., 12% vs. 64% yields in ) arise from:

- Reagent stoichiometry : Excess oxalyl chloride (1.5 eq.) improves coupling efficiency .

- Purification methods : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for higher recovery .

- Side reactions : Monitor intermediates via TLC to identify byproducts (e.g., dimerization) and adjust reaction times .

Q. How can computational methods predict the compound’s binding mode to biological targets?

- Answer :

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds between the oxalamide bridge and conserved residues (e.g., Asp86 in MAPK) .

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to identify critical hydrophobic contacts with the chlorobenzyl group .

- Validation : Correlate docking scores with experimental IC50 values from kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.